molecular formula C13H14ClNO2 B2403220 N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide CAS No. 2188733-82-4

N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide

Cat. No. B2403220
CAS RN: 2188733-82-4
M. Wt: 251.71
InChI Key: QEAMLICJVOAGTA-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields. It is a synthetic compound that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It is also believed to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and cross the blood-brain barrier. It has also been found to have low toxicity and good biocompatibility.

Advantages And Limitations For Lab Experiments

The advantages of using N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide in lab experiments include its potential as a drug delivery system, its ability to cross the blood-brain barrier, and its low toxicity and good biocompatibility. The limitations include its synthetic nature, which may limit its use in certain experiments, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide. These include:
1. Further studies to fully understand its mechanism of action.
2. Development of new synthetic methods to produce the compound.
3. Exploration of its potential use in drug delivery systems.
4. Investigation of its potential use in the treatment of other diseases.
5. Studies on its potential use in agriculture as an antifungal and antibacterial agent.
Conclusion:
N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential uses in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

The synthesis of N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide involves the reaction of 2-chlorobenzyl chloride with oxetane in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with propargyl bromide to produce the final product. The reaction scheme is shown below:

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide has been extensively studied for its potential use in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-2-13(16)15(11-8-17-9-11)7-10-5-3-4-6-12(10)14/h2-6,11H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAMLICJVOAGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=CC=C1Cl)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide

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